molecular formula C13H15FO2 B13664909 tert-Butyl 2-(4-fluorophenyl)acrylate

tert-Butyl 2-(4-fluorophenyl)acrylate

Cat. No.: B13664909
M. Wt: 222.25 g/mol
InChI Key: LAQURSAVRQDYJZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-fluorophenyl)acrylate is an α,β-unsaturated ester characterized by a tert-butyl ester group and a 4-fluorophenyl substituent at the α-position of the acrylate backbone. The fluorophenyl group imparts moderate electron-withdrawing effects, influencing the compound’s reactivity in polymerization or Michael addition reactions. Such acrylates are frequently employed as intermediates in pharmaceuticals, agrochemicals, or functional materials due to their tunable electronic properties and steric bulk.

Properties

Molecular Formula

C13H15FO2

Molecular Weight

222.25 g/mol

IUPAC Name

tert-butyl 2-(4-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C13H15FO2/c1-9(12(15)16-13(2,3)4)10-5-7-11(14)8-6-10/h5-8H,1H2,2-4H3

InChI Key

LAQURSAVRQDYJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=C)C1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Oxidation and Esterification Route Using Polymer-Supported TEMPO Catalyst

One significant method involves the oxidation of a precursor compound followed by esterification to obtain this compound. According to a patent (CN103502234A), the process uses a polymer-supported TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst to facilitate oxidation while suppressing excessive heating, thus improving reaction control and product purity.

Key steps include:

  • Dissolving the starting material, 2-(4R,6S)-6-methylol-2,2-dimethyl-1,3-dioxane-4-yl tert-butyl acetate, in a reaction solvent with a base.
  • Adding a secondary oxidizer gradually to the mixture.
  • Introducing polymer-supported TEMPO catalyst dropwise while stirring.
  • Conducting the reaction preferably at low temperatures (-20 to -5 °C, optimally -15 to -5 °C).
  • Isolating the product by common recovery methods and recrystallizing from normal heptane to achieve high purity (>97% by gas chromatography).

This method yields this compound as a solid compound with high purity and is efficient for producing intermediates such as those used in pitavastatin synthesis.

Synthesis via α-Arylsulfonyloxyacrylates and Pd-Catalyzed Suzuki Reactions

Another advanced synthetic approach involves the preparation of α-arylsulfonyloxyacrylates, which serve as electrophilic intermediates for the synthesis of α-substituted acrylates, including this compound derivatives.

General procedure:

  • α-Ketoesters are reacted with p-fluorosulfonyl chloride in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine in dichloromethane at room temperature for 24 hours.
  • The reaction mixture is quenched with water, and the organic layer is extracted and dried.
  • The crude product is purified by silica gel column chromatography.

This method allows the introduction of the 4-fluorophenylsulfonyl group, which can subsequently undergo Pd-catalyzed Suzuki cross-coupling reactions to yield the desired this compound or related acrylate esters.

Analytical data for ethyl 2-(((4-fluorophenyl)sulfonyl)oxy)acrylate (a close analog) include:

Parameter Data
1H NMR (500 MHz, CDCl3) δ 7.93–7.86 (m, 2H), 7.18 (t, J = 8.6 Hz, 2H), 6.08 (d, J = 2.5 Hz, 1H), 5.57 (d, J = 2.5 Hz, 1H), 4.06 (q, J = 7.2 Hz, 2H), 1.12 (t, J = 7.2 Hz, 3H)
13C NMR (126 MHz, CDCl3) δ 165.7 (d, J = 258.3 Hz), 160.3, 142.8, 131.3 (d, J = 2.5 Hz), 131.2 (d, J = 10.1 Hz), 116.9, 116.2 (d, J = 22.7 Hz), 61.7, 13.5
19F NMR (471 MHz, CDCl3) δ -102.16
HRMS (ESI) [M+Na]+ Calculated: 297.0209, Found: 297.0210

This approach is versatile and adaptable for various ester groups, including tert-butyl esters, by modifying the ester moiety in the starting materials.

Comparative Analysis of Preparation Methods

Aspect Polymer-Supported TEMPO Oxidation Method α-Arylsulfonyloxyacrylates & Suzuki Reaction Method
Catalyst Polymer-supported TEMPO Palladium catalyst (for Suzuki coupling)
Reaction Conditions Low temperature (-20 to -5 °C) Room temperature for sulfonylation; Pd-catalysis for coupling
Purification Recrystallization from heptane Silica gel chromatography
Product State Solid, high purity (>97%) Liquid or solid depending on ester group
Scalability Suitable for industrial scale Suitable for lab scale and adaptable for scale-up
Application Intermediate for pharmaceuticals (e.g., pitavastatin) Synthesis of α-substituted acrylates with diverse functional groups

Summary and Recommendations

The preparation of this compound can be effectively achieved through oxidation using polymer-supported TEMPO catalysts or via α-arylsulfonyloxyacrylate intermediates followed by Pd-catalyzed Suzuki reactions. The choice of method depends on the desired scale, purity requirements, and available resources.

  • For high-purity solid products and industrial applications, the polymer-supported TEMPO oxidation method is recommended due to its controlled reaction conditions and efficient purification.
  • For synthetic versatility and functional group diversity, the α-arylsulfonyloxyacrylate route combined with Suzuki coupling offers a powerful synthetic tool.

Both methods are well-documented in peer-reviewed literature and patents, ensuring reliability and reproducibility for research and industrial purposes.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(4-fluorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-(4-fluorophenyl)acrylic acid.

    Reduction: Formation of tert-butyl 2-(4-fluorophenyl)propanoate.

    Substitution: Formation of substituted fluorophenyl acrylates.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-fluorophenyl)acrylate involves its interaction with specific molecular targets and pathways. The acrylate moiety can participate in radical polymerization reactions, leading to the formation of polymer chains. The fluorophenyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl 2-(4-fluorophenyl)acrylate with structurally related acrylates and esters, emphasizing substituent effects, synthesis, and applications.

tert-Butyl 2-(Trifluoromethyl)acrylate (CAS 105935-24-8)

  • Substituent : Trifluoromethyl (-CF₃) at the α-position.
  • Molecular Formula : C₈H₁₁F₃O₂.
  • Molecular Weight : 196.17 g/mol.
  • Synthesis : Prepared via Pd-catalyzed cross-coupling of tert-butyl 2-(trifluoromethyl)acrylate with aryl halides (e.g., 4-iodobenzonitrile) using Ag₂CO₃ as a base .
  • Key Differences :
    • The -CF₃ group is a stronger electron-withdrawing group than -C₆H₄F, enhancing electrophilicity and reactivity in conjugate additions.
    • Forms E/Z isomer mixtures during synthesis, requiring chromatographic separation .
  • Applications: Serves as a monomer for fluorinated polymers or intermediates in organofluorine chemistry.

(E)-tert-Butyl 3-(4-formylphenyl)acrylate (CAS 144374-53-8)

  • Substituent : 4-Formylphenyl (-C₆H₄CHO) at the β-position.
  • Molecular Formula : C₁₄H₁₆O₃.
  • Molecular Weight : 232.27 g/mol.
  • Key Differences :
    • The formyl group enables further functionalization (e.g., condensation reactions), unlike the inert 4-fluorophenyl group.
    • Higher molecular weight and polarity compared to the target compound, affecting solubility .
  • Applications : Used as a versatile intermediate in synthesizing conjugated systems for optoelectronic materials.

tert-Butyl 2-(6-{2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-pyrrol-1-yl]ethyl}-1,3-dioxan-4-yl)acetate

  • Substituent : Multi-substituted pyrrole and dioxane moieties.
  • Molecular Formula : C₄₀H₄₇FN₂O₅.
  • Molecular Weight : 654.79 g/mol.
  • Key Differences :
    • Complex structure with hydrogen-bonding motifs (N–H⋯O), influencing crystallinity and stability .
    • Designed for pharmaceutical applications (e.g., kinase inhibitors) due to its carbamoyl and fluorophenyl groups.
  • Synthesis : Involves multi-step organic transformations, contrasting with simpler acrylate syntheses .

tert-Butyl (4-chloro-2-fluorophenyl)carbamate (CAS 1284243-44-2)

  • Substituent : Chlorine and fluorine on the phenyl ring.
  • Molecular Formula: C₁₁H₁₃ClFNO₂.
  • Key Differences :
    • A carbamate (vs. acrylate) with dual halogen substituents, altering bioactivity and metabolic stability.
    • Higher logP value compared to acrylates, suggesting improved membrane permeability .

Data Table: Comparative Overview

Compound Name Substituent/Backbone Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-Fluorophenyl acrylate 222.26* Moderate reactivity; pharmaceutical intermediate
tert-Butyl 2-(trifluoromethyl)acrylate -CF₃ acrylate 196.17 High electrophilicity; fluoropolymer synthesis
(E)-tert-Butyl 3-(4-formylphenyl)acrylate 4-Formylphenyl acrylate 232.27 Functionalizable; optoelectronic materials
Multi-substituted pyrrole-dioxane acetate Heterocyclic ester 654.79 Hydrogen-bonded crystals; drug candidate
tert-Butyl (4-chloro-2-fluorophenyl)carbamate Halogenated carbamate ~245.68 Bioactive scaffold; improved logP

*Molecular weight calculated based on formula C₁₃H₁₅FO₂.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 2-(4-fluorophenyl)acrylate, and how can reaction efficiency be optimized?

  • Methodology : Start with esterification of 4-fluorophenylacrylic acid using tert-butanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Optimize conditions (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
  • Key Considerations : Ensure anhydrous conditions to prevent side reactions. Use spectroscopic techniques (NMR, FTIR) to confirm ester formation and purity .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodology :

  • Purity : Use gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) with UV detection. Compare retention times against commercial standards (if available) .
  • Structural Confirmation : Employ 1^1H and 13^{13}C NMR to identify characteristic peaks (e.g., tert-butyl group at ~1.4 ppm, acrylate protons at 5.5–6.5 ppm). FTIR can confirm ester carbonyl (~1720 cm1^{-1}) and aromatic C-F stretches (~1220 cm1^{-1}) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?

  • Methodology : Cross-validate using complementary techniques:

  • X-ray Crystallography : If crystalline, single-crystal analysis provides unambiguous bond lengths/angles (e.g., tert-butyl geometry, acrylate conformation) .
  • Computational Modeling : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra (software: Gaussian, ORCA) to resolve ambiguities in stereoelectronic effects .
    • Case Example : Discrepancies in NOESY NMR signals may arise from dynamic conformational changes; variable-temperature NMR or molecular dynamics simulations can clarify .

Q. How does the fluorophenyl moiety influence the compound’s reactivity in photochemical or catalytic reactions?

  • Methodology :

  • Photostability Studies : Expose the compound to UV-Vis light (e.g., 254–365 nm) and monitor degradation via GC-MS. Compare with non-fluorinated analogs to assess fluorine’s electron-withdrawing effects .
  • Catalytic Screening : Test cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts. Fluorine’s meta-directing nature may alter regioselectivity; track using 19^{19}F NMR .

Q. What experimental designs are optimal for studying the compound’s stability under varying environmental conditions (e.g., humidity, temperature)?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity (ICH guidelines). Analyze degradation products via LC-MS and identify hydrolytic pathways (e.g., tert-butyl ester cleavage) .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf life. Monitor hydrolysis rates in buffered solutions (pH 1–10) to assess acid/base sensitivity .

Data Analysis and Interpretation

Q. How can researchers address discrepancies between theoretical and experimental molecular geometries?

  • Methodology :

  • Crystallographic Refinement : Compare DFT-optimized structures with X-ray data (e.g., bond angles, torsional strains). Adjust computational parameters (basis sets, solvation models) to improve agreement .
  • Error Analysis : Quantify root-mean-square deviations (RMSD) for non-hydrogen atoms. Investigate crystal packing effects (e.g., van der Waals interactions) that DFT may not capture .

Advanced Applications

Q. What role does this compound play in designing photoactive polymers or coordination complexes?

  • Methodology :

  • Polymer Synthesis : Use the acrylate as a monomer in radical polymerization. Characterize polymer films via GPC (molecular weight) and UV-Vis (absorption maxima shifted by fluorophenyl conjugation) .
  • Metal Coordination : Screen with transition metals (e.g., Pd, Cu) to form complexes. Analyze binding modes using X-ray absorption spectroscopy (XAS) or cyclic voltammetry .

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